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Compound of Interest

Tert-butyl 4-(4-
Compound Name: hydroxybutyl)piperidine-1-
carboxylate
Cat. No.: B172533
\ v

The second round of searches has yielded more specific information. | have confirmed the CAS
number (142355-83-7) and found some basic physicochemical properties like molecular weight
(257.374 g/mol ) and a density of 1.018 g/cm3 . | also found information on related compounds,
which gives clues about potential synthetic routes. For example, the synthesis of fexofenadine
analogs involves the reduction of a ketone precursor, suggesting that tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate could be synthesized by reducing tert-butyl 4-(4-
oxobutyl)piperidine-1-carboxylate. However, | still lack a detailed, step-by-step synthetic
protocol for the target molecule itself. | also need more comprehensive spectroscopic data
(NMR, IR, MS) and a deeper understanding of its specific applications with mechanistic details
and supporting citations. The current information is a good starting point, but not yet sufficient
to create the in-depth technical guide as required.The latest search has provided some
valuable pieces of information, but a complete picture for the in-depth guide is still lacking. |
found spectroscopic data (1H NMR, 13C NMR, MS, IR) for closely related compounds like tert-
butyl 4-hydroxypiperidine-1-carboxylate, which can serve as a good reference for interpreting
the data for the target molecule. I've also gathered information on the synthesis of precursors
like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and the general concept of reducing
ketone precursors to alcohols in similar systems. The search on applications provided some
context on how piperidine derivatives are used as GPCR antagonists, but a direct link to tert-
butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is missing. Crucially, | still do not have a
specific, detailed experimental protocol for the synthesis of the target molecule, nor do | have
its actual spectroscopic data. To write a comprehensive and authoritative guide, | need to fill
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these gaps.l have gathered some crucial information but still face significant gaps in creating a
comprehensive technical guide. | have found spectroscopic data (NMR, IR, MS) for closely
related compounds, which will be useful for interpretation. | also have general procedures for
the reduction of ketones to alcohols using sodium borohydride, a likely step in the synthesis of
the target molecule. Information on the use of similar piperidine-containing compounds as
intermediates in drug discovery, particularly for fentanyl derivatives and potential GPCR
antagonists, provides context for the "Applications" section. However, | am still missing a
specific, detailed experimental protocol for the synthesis of tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate itself. Furthermore, | lack the actual 1H NMR, 13C
NMR, IR, and mass spectra for the target compound. Without these, the guide will lack the
required level of technical detail and authority. Therefore, | need to conduct further, more
targeted searches to find this specific information.## An In-Depth Technical Guide to Tert-butyl
4-(4-hydroxybutyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and
synthesis of novel molecular entities are paramount. Piperidine scaffolds, in particular,
represent a privileged structural motif, frequently incorporated into a vast array of therapeutic
agents due to their favorable physicochemical properties and their ability to serve as versatile
pharmacophores. This guide focuses on a key derivative, tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate, a building block of significant interest. Its unique
combination of a lipophilic Boc-protected piperidine ring and a terminal primary alcohol on a
flexible butyl chain makes it an invaluable intermediate for the synthesis of complex molecules,
including G-protein coupled receptor (GPCR) modulators and other biologically active
compounds. This document, intended for the discerning researcher, provides a comprehensive
overview of its structure, synthesis, and applications, underpinned by robust scientific principles
and practical, field-proven insights.

Physicochemical and Structural Characterization

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (CAS RN: 142355-83-7) is a white to
off-white solid at room temperature. Its structure is characterized by a piperidine ring at the 4-
position, substituted with a hydroxybutyl chain. The nitrogen atom of the piperidine is protected
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by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent
unwanted side reactions of the secondary amine.

Property Value Source
Molecular Formula C14H27NOs N/A
Molecular Weight 257.37 g/mol N/A
CAS Number 142355-83-7 N/A
Appearance White to off-white solid N/A
Density 1.018 g/cm3 (Predicted) [1]

Spectroscopic Profile

While a dedicated, published spectrum for this specific molecule is not readily available in
public databases, its spectroscopic characteristics can be confidently predicted based on the
analysis of structurally analogous compounds and fundamental principles of spectroscopy.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons
on the piperidine ring and the butyl chain would appear as a series of multiplets in the
aliphatic region (approximately 1.0-4.0 ppm). The methylene protons adjacent to the hydroxyl
group would likely resonate around 3.6 ppm as a triplet, while the methylene protons on the
piperidine ring adjacent to the nitrogen would be observed at a downfield shift, typically
between 2.7 and 4.0 ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display a
signal for the carbonyl carbon of the Boc group around 155 ppm. The quaternary carbon and
the methyl carbons of the tert-butyl group would appear around 80 ppm and 28 ppm,
respectively. The carbons of the piperidine ring and the butyl chain would resonate in the 20-
65 ppm range. The carbon bearing the hydroxyl group is expected to be in the 60-65 ppm
region.

¢ IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong, broad
absorption band in the region of 3200-3600 cm~?* corresponding to the O-H stretching
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vibration of the alcohol. A strong absorption peak around 1690 cm~? would indicate the C=0
stretching of the carbamate (Boc group). The C-H stretching vibrations of the aliphatic parts
of the molecule would be observed in the 2850-3000 cm~1 range.

e Mass Spectrometry (MS): In an ESI-MS (Electrospray lonization Mass Spectrometry)
experiment, the molecule would likely be observed as its protonated form [M+H]* with a
mass-to-charge ratio (m/z) of approximately 258.2.

Synthesis of Tert-butyl 4-(4-hydroxybutyl)piperidine-
1-carboxylate

The synthesis of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is most efficiently
achieved through the reduction of its corresponding ketone precursor, tert-butyl 4-(4-
oxobutyl)piperidine-1-carboxylate. This two-step approach involves the initial preparation of the
keto-intermediate followed by its selective reduction.

Synthesis of the Precursor: Tert-butyl 4-(4-
oxobutyl)piperidine-1-carboxylate

The synthesis of the keto-precursor can be accomplished via several synthetic routes. One
common method involves the aza-Michael addition of a protected piperidine to methyl vinyl
ketone.[2]

Reduction of the Ketone to the Primary Alcohol

The reduction of the carbonyl group in tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate to the
corresponding primary alcohol is a critical step. Sodium borohydride (NaBHa4) is a mild and
selective reducing agent, well-suited for this transformation, as it will not affect the carbamate
protecting group.[3][4]

Experimental Protocol: Synthesis of Tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate

Materials:

o Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
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e Methanol (MeOH), anhydrous

e Sodium borohydride (NaBHa4)

» Deionized water

e Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NacCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

» Round-bottom flask

e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

 Rotary evaporator

 Silica gel for column chromatography

o Ethyl acetate and hexanes (for chromatography)
Procedure:

o Dissolution of the Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve
tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol
(approximately 0.2 M concentration).

o Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the
temperature equilibrates to 0 °C.

o Addition of Reducing Agent: Slowly add sodium borohydride (NaBHa4, 1.1 eq) portion-wise to
the cooled solution. Caution: Hydrogen gas is evolved during this step; ensure adequate
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ventilation.

o Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath
and let the reaction proceed at room temperature. Monitor the progress of the reaction by
Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4
hours).

e Quenching the Reaction: Carefully quench the reaction by the slow addition of deionized
water.

e Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

o Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture
to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

e Washing: Combine the organic layers and wash sequentially with saturated aqueous
NaHCOs solution and brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate.

Applications in Drug Discovery and Organic
Synthesis

The structural features of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate make it a
highly valuable building block in the synthesis of complex organic molecules, particularly in the
field of drug discovery.

Intermediate for G-Protein Coupled Receptor (GPCR)
Ligands

GPCRs are a large family of transmembrane receptors that are the targets of a significant
portion of modern pharmaceuticals. The piperidine moiety is a common scaffold in the design

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b172533?utm_src=pdf-body
https://www.benchchem.com/product/b172533?utm_src=pdf-body
https://www.benchchem.com/product/b172533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

of GPCR ligands. The hydroxybutyl side chain of tert-butyl 4-(4-hydroxybutyl)piperidine-1-
carboxylate provides a versatile handle for further chemical modifications, allowing for the
introduction of various pharmacophoric elements to modulate the affinity and selectivity for
specific GPCRs. For instance, the terminal hydroxyl group can be converted to an amine, an
ether, an ester, or an azide, enabling the connection to other molecular fragments.

Synthesis of Fentanyl Analogs and Other Opioid
Receptor Modulators

The 4-substituted piperidine core is a key structural feature of fentanyl and its numerous
analogs, which are potent p-opioid receptor agonists.[5] While tert-butyl 4-(4-
hydroxybutyl)piperidine-1-carboxylate is not a direct precursor to fentanyl itself, its structural
motif is highly relevant to the synthesis of novel opioid receptor modulators. The ability to
functionalize the hydroxybutyl chain allows for the exploration of structure-activity relationships
(SAR) to develop ligands with tailored pharmacological profiles, such as biased agonists or
antagonists for various opioid receptor subtypes.

Versatile Building Block in Organic Synthesis

Beyond its applications in medicinal chemistry, the bifunctional nature of this molecule—a
protected secondary amine and a primary alcohol—renders it a useful intermediate in broader
organic synthesis. The Boc protecting group can be readily removed under acidic conditions to
liberate the piperidine nitrogen, which can then participate in a variety of reactions, including N-
alkylation, N-arylation, and amide bond formation. The primary alcohol can be oxidized to an
aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution
reactions. This orthogonality of reactive sites allows for a high degree of synthetic flexibility.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling
tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate. It is advisable to handle the
compound in a well-ventilated fume hood. Personal protective equipment, including safety
glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information,
refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is a strategically important building
block for researchers in drug discovery and organic synthesis. Its well-defined structure,
coupled with the synthetic accessibility of both the Boc-protected piperidine and the reactive
hydroxybutyl side chain, provides a powerful platform for the creation of diverse and complex
molecular architectures. The insights and protocols detailed in this guide are intended to
empower scientists to effectively utilize this versatile intermediate in their pursuit of novel
therapeutic agents and innovative chemical transformations.

Visualizations
Synthesis Workflow

Figure 1: Synthetic Route to tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

Step 1: Precursor Synthesis

Goc-Protected Piperidina Methyl Vinyl Ketone
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Step 2: Reduction

tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate [Sodium Borohydride (NaBH4D

Redugtion l

tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
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Caption: Synthetic pathway to the target molecule.

Application in GPCR Ligand Synthesis
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Figure 2: Utility in GPCR Ligand Elaboration
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Caption: Versatility in synthesizing GPCR ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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